molecular formula C18H17NO5S3 B2386410 Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate CAS No. 2097862-53-6

Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate

Cat. No.: B2386410
CAS No.: 2097862-53-6
M. Wt: 423.52
InChI Key: AUOYAVWUOVACHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate is a sulfamoyl-substituted benzoate ester featuring a bithiophene moiety linked via a hydroxyethyl group. The compound’s structure integrates a methyl benzoate core, a sulfamoyl bridge, and a 2,3'-bithiophene substituent.

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S3/c1-24-18(21)12-2-4-14(5-3-12)27(22,23)19-10-15(20)17-7-6-16(26-17)13-8-9-25-11-13/h2-9,11,15,19-20H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOYAVWUOVACHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the cross-coupling reaction of 2-halothiophenes to form the bithiophene structure . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the sulfamoyl benzoate ester is formed through a condensation reaction involving the appropriate benzoic acid derivative and a sulfonamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cross-coupling steps and the implementation of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

Medicinal Chemistry

The incorporation of sulfamoyl groups in drug design has been associated with various therapeutic activities, particularly as antibacterial and antitumor agents. Compounds similar to methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate have shown promising results in inhibiting enzymes related to cancer progression and bacterial infections.

Case Studies

  • Antitumor Activity : Research indicates that sulfonamide derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit growth in breast and colon cancer models .
  • Antibacterial Properties : Sulfamoyl compounds have been traditionally used as antibiotics. The specific structure of this compound may enhance its efficacy against resistant bacterial strains due to its ability to target multiple pathways .

Materials Science

The bithiophene moiety in the compound suggests potential applications in organic electronics, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Bithiophenes are known for their excellent charge transport properties.

Case Studies

  • Organic Photovoltaics : Research has shown that incorporating bithiophene units into polymer backbones can significantly improve the efficiency of solar cells. The unique electronic properties of bithiophenes allow for better light absorption and charge mobility .
  • Conductive Polymers : The synthesis of conductive polymers using derivatives of bithiophene has been explored extensively. These materials can be utilized in flexible electronic devices, showcasing the versatility of compounds like this compound .

The biological activities of the compound are under investigation, focusing on its potential as an enzyme inhibitor. Enzymes such as acetylcholinesterase play crucial roles in neurodegenerative diseases, making this compound a candidate for Alzheimer's disease research.

Case Studies

  • Enzyme Inhibition : Preliminary studies suggest that compounds containing sulfamoyl groups can inhibit acetylcholinesterase effectively. This inhibition could lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function .

Mechanism of Action

The mechanism of action of Methyl 4-[(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate involves its interaction with specific molecular targets and pathways. The bithiophene moiety can participate in π-π stacking interactions, which are important in organic electronics. The hydroxyethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Piperazine-Benzoate Derivatives (C1–C7)

describes a series of methyl benzoate derivatives (C1–C7) with quinoline-piperazine-carbonyl linkers and substituted phenyl groups. Key comparisons include:

Structural Differences:
  • Core Linker: The target compound uses a hydroxyethyl sulfamoyl bridge, whereas C1–C7 employ a piperazine-carbonyl linker.
  • Aromatic Systems: The target compound features a 2,3'-bithiophene group, while C1–C7 incorporate substituted phenylquinoline moieties.
  • Substituents : C1–C7 include halogen, methoxy, and trifluoromethyl groups on the phenyl ring, which modulate electronic properties and steric effects. The target compound’s bithiophene lacks such substitutions but introduces sulfur atoms, influencing redox behavior.
Physicochemical Properties:
Property Target Compound C1–C7 Derivatives
Molecular Weight ~450–500 g/mol (estimated) 500–600 g/mol
Solubility Likely moderate (hydroxyethyl) Low (crystalline solids)
Electronic Features High conjugation (bithiophene) Moderate (quinoline-phenyl)

Sulfonylurea Herbicides ()

lists sulfonylurea herbicides such as metsulfuron methyl and ethametsulfuron methyl , which share a sulfonyl bridge and methyl benzoate core with the target compound. Key contrasts include:

Structural Differences:
  • Bridge Chemistry : Sulfonylureas use a sulfonyl-carbamoyl linkage (e.g., –SO₂–NH–CO–), whereas the target compound employs a sulfamoyl group (–SO₂–NH–).
  • Heterocyclic Systems : Sulfonylureas integrate triazine or pyrimidine rings, critical for herbicidal activity (e.g., acetolactate synthase inhibition). The target compound’s bithiophene lacks this mode of action.
Functional Implications:
Property Target Compound Sulfonylurea Herbicides
Bioactivity Unreported Herbicidal (ALS inhibition)
Solubility Moderate (ester + hydroxyethyl) Low (crystalline solids)
Electronic Properties Conjugated (bithiophene) Non-conjugated (triazine)

Triazole Derivatives ()

The target compound’s sulfur-rich structure (bithiophene, sulfamoyl) contrasts with triazoles’ nitrogen-based reactivity, suggesting divergent applications.

Research Findings and Implications

  • Synthetic Pathways : The target compound’s synthesis likely parallels methods for C1–C7 (e.g., coupling reactions, crystallization in ethyl acetate) but requires specialized handling of the bithiophene moiety .
  • Characterization Tools : Techniques like NMR, HRMS, and crystallography (via SHELX or WinGX ) are critical for structural validation.
  • Potential Applications: The compound’s bithiophene and sulfamoyl groups position it for exploration in organic electronics or as a kinase inhibitor, diverging from the herbicidal use of sulfonylureas or antimicrobial quinolines .

Biological Activity

Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate (CAS Number: 2097862-53-6) is a complex organic compound that integrates a sulfonamide moiety with a bithiophene core. This compound is notable for its potential biological activity, particularly in the areas of antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H17NO5S3C_{18}H_{17}NO_{5}S_{3}, with a molecular weight of 423.5 g/mol. The structural components include:

  • Bithiophene Core : Provides electronic properties beneficial for biological interactions.
  • Hydroxyethyl Group : Enhances solubility and interacts with biological targets.
  • Sulfamoyl Group : Implicated in biological activity through enzyme inhibition.

Antimicrobial Properties

Research indicates that compounds containing bithiophene structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfamoyl group may interact with enzymes such as carbonic anhydrase or various kinases, leading to inhibition of their activity.
  • Reactive Oxygen Species (ROS) Generation : The bithiophene core can facilitate the generation of ROS, which are known to induce oxidative stress in cancer cells, promoting cell death .
  • Cell Cycle Arrest : Some studies suggest that similar compounds can cause cell cycle arrest in the G1 phase, thereby inhibiting cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of bithiophene derivatives revealed that those with sulfamoyl groups exhibited enhanced antimicrobial activity compared to their non-sulfamoyl counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds against gram-positive bacteria .
  • Anticancer Activity : In a recent study, a derivative structurally similar to this compound was tested against various cancer cell lines. The results indicated that the compound induced apoptosis at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent .

Data Table

PropertyValue
CAS Number2097862-53-6
Molecular FormulaC18H17NO5S3C_{18}H_{17}NO_{5}S_{3}
Molecular Weight423.5 g/mol
Antimicrobial ActivityEffective against Staphylococcus aureus, E. coli
Anticancer ActivityInduces apoptosis in cancer cells

Q & A

Q. What are the key steps in synthesizing Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate, and how are reaction conditions optimized?

The synthesis typically involves:

  • Step 1 : Coupling of a bithiophene derivative (e.g., 2,3'-bithiophene-5-carbaldehyde) with a hydroxyethylamine intermediate under reductive amination conditions (e.g., NaBH₄ in methanol).
  • Step 2 : Sulfamoylation of the resulting amine with 4-(chlorosulfonyl)benzoic acid methyl ester in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
  • Optimization : Temperature control (0–5°C for sulfamoylation), inert atmosphere (N₂/Ar), and catalyst screening (e.g., Pd for cross-coupling steps) are critical. High-throughput screening of catalysts and solvents can improve yields .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify regiochemistry of the bithiophene and sulfamoyl groups.
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ at m/z 463.08).
  • IR spectroscopy : Detection of sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H bands (~3400 cm⁻¹) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do electronic properties of the bithiophene and sulfamoyl groups influence the compound's reactivity in cross-coupling reactions?

  • The bithiophene moiety is electron-rich due to sulfur’s lone pairs, enabling electrophilic aromatic substitution or Suzuki-Miyaura coupling at the 5-position.
  • The sulfamoyl group acts as an electron-withdrawing substituent, polarizing the benzoate ring and directing nucleophilic attacks to the para position. Computational studies (DFT) can map electron density distributions to predict reactive sites .
  • Experimental validation : Compare reaction rates of methyl benzoate derivatives with/without sulfamoyl groups in Pd-catalyzed couplings .

Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar sulfonamide derivatives?

  • Mechanistic profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) for targets like carbonic anhydrase or tyrosine phosphatases .
  • Structural analogs : Synthesize derivatives with modified thiophene rings (e.g., 3,4-ethylenedioxythiophene) or sulfamoyl substituents to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Compare IC₅₀ values across studies while controlling for assay conditions (e.g., pH, co-solvents) that may alter activity .

Q. How can computational modeling predict the compound’s potential in organic electronics or as a protein kinase inhibitor?

  • Organic electronics : Density functional theory (DFT) calculates HOMO/LUMO levels to assess charge transport properties. For example, bithiophene’s HOMO (-5.2 eV) aligns with conductive polymer matrices in OLEDs .
  • Kinase inhibition : Molecular docking (AutoDock Vina) screens against kinase ATP-binding pockets. A 2024 study showed sulfamoyl benzoates with ΔG values < -8.5 kcal/mol for JAK2 inhibition .
  • Validation : Compare computational predictions with experimental enzyme inhibition (e.g., ELISA for phosphorylated substrates) .

Methodological Notes

  • Data contradiction resolution : Replicate conflicting studies under standardized conditions (e.g., identical buffer pH, temperature) and use orthogonal assays (e.g., fluorescence polarization + SPR) .
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C), critical for applications in high-temperature material synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.